molecular formula C7H12O2 B15260393 1-Cyclopentyl-2-hydroxyethanone

1-Cyclopentyl-2-hydroxyethanone

Cat. No.: B15260393
M. Wt: 128.17 g/mol
InChI Key: DIKKQWNGQHQRKI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-hydroxyethanone is an organic compound characterized by a cyclopentyl group attached to a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Cyclopentyl ethane.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

1-Cyclopentyl-2-hydroxyethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Cyclopentanone: A structurally related compound with a ketone functional group.

    Cyclopentyl methyl ether: Another cyclopentyl derivative with different functional properties.

    Cyclopentylamine: Contains an amine group instead of a hydroxyethanone moiety.

Uniqueness: 1-Cyclopentyl-2-hydroxyethanone is unique due to its specific combination of a cyclopentyl ring and a hydroxyethanone group

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-cyclopentyl-2-hydroxyethanone

InChI

InChI=1S/C7H12O2/c8-5-7(9)6-3-1-2-4-6/h6,8H,1-5H2

InChI Key

DIKKQWNGQHQRKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CO

Origin of Product

United States

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